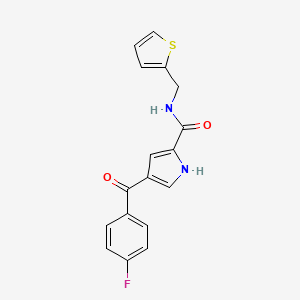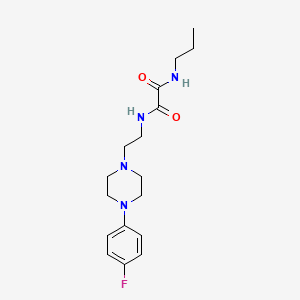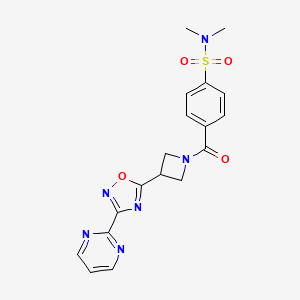![molecular formula C15H15N3OS B2390615 N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide CAS No. 528862-99-9](/img/structure/B2390615.png)
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, some imidazo[2,1-b]thiazole derivatives have been synthesized by reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) under Microwave Irradiation (MWI) at 300 W .Molecular Structure Analysis
The molecular structure of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Antimicrobial Agents
- Antimicrobial Activity of Thiazole Derivatives : A study synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. Some synthesized molecules demonstrated potent antimicrobial effects, surpassing those of reference drugs. This indicates the potential of thiazole compounds, including those with imidazo[2,1-b]thiazolyl groups, in developing new antimicrobial agents (Bikobo et al., 2017).
Anticancer Research
- FLT3 Inhibitors for Cancer Treatment : Research into 6-phenylimidazo[2,1-b]thiazole derivatives led to the discovery of compounds with potent activity against FLT3-dependent acute myeloid leukemia (AML) cell lines. This suggests that similar compounds could be valuable in targeted cancer therapies (Lin et al., 2015).
Synthesis and Application in Organic Chemistry
- Chemoselective Thionation-Cyclization : A study reported an efficient route to synthesize thiazoles via chemoselective thionation-cyclization of enamides, mediated by Lawesson's reagent. This demonstrates the utility of thiazole compounds in organic synthesis and potential applications in creating biologically active molecules (Kumar et al., 2013).
Mecanismo De Acción
Target of Action
It is suggested that the compound exhibitsantidiabetic, anti-inflammatory, and antitumor activities . This suggests that it may interact with multiple targets involved in these biological processes.
Mode of Action
Given its reportedantidiabetic, anti-inflammatory, and antitumor activities , it can be inferred that the compound interacts with its targets to modulate these biological processes
Biochemical Pathways
Considering its reported biological activities , it is likely that the compound influences pathways related to inflammation, glucose metabolism, and cell proliferation . The downstream effects of these pathway modulations would be context-dependent and could include altered immune responses, changes in blood glucose levels, and modifications to cell growth and division.
Result of Action
Given its reportedantidiabetic, anti-inflammatory, and antitumor activities , it can be inferred that the compound induces changes at the molecular and cellular levels that contribute to these effects. This could include alterations to signaling pathways, changes in gene expression, or direct interactions with cellular proteins.
Propiedades
IUPAC Name |
N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-3-14(19)16-12-6-4-11(5-7-12)13-8-18-10(2)9-20-15(18)17-13/h4-9H,3H2,1-2H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDHAIBCKPUMJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2390534.png)

![1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole](/img/structure/B2390536.png)

![2,8,10-Trimethyl-4-(4-phenylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2390542.png)


![4-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2390549.png)
![2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone](/img/structure/B2390550.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2390553.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2390554.png)